2-Amino-5-fluoro-4-(trifluoromethyl)phenol is an organic compound characterized by its unique structure, which includes a benzene ring substituted with an amino group, a fluorine atom, and a trifluoromethyl group. Its molecular formula is CHFNO, and it is classified as a fluorinated aromatic compound. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to the presence of multiple fluorine atoms that can enhance biological activity and chemical reactivity .
The synthesis of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol typically involves several key steps:
The molecular structure of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol features:
This arrangement contributes to its unique properties, particularly regarding its reactivity and interactions with biological targets .
2-Amino-5-fluoro-4-(trifluoromethyl)phenol can participate in various chemical reactions:
The specific products formed from these reactions depend on the conditions applied, such as temperature, solvent choice, and time of reaction.
The mechanism of action of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol involves its interaction with biological targets. The presence of fluorine atoms enhances binding affinity to certain enzymes or receptors, which may modulate their activity. This characteristic makes it a candidate for drug development, particularly in targeting specific biological pathways .
These properties contribute to its utility in scientific research and industrial applications .
2-Amino-5-fluoro-4-(trifluoromethyl)phenol has several significant applications:
2-Amino-5-fluoro-4-(trifluoromethyl)phenol represents a strategically designed molecule within modern medicinal chemistry, incorporating two orthogonal fluorine-based modifications: a trifluoromethyl (-CF₃) group and a monofluoro (-F) substituent. This dual-fluorination architecture exploits fluorine’s unique physicochemical properties—exceptional electronegativity, modest steric size, and high C-F bond strength—to fine-tune bioavailability and target engagement. The -CF₃ group dramatically enhances lipophilicity (log P ≈ 2.5–3.5) and metabolic stability by blocking cytochrome P450 oxidation sites, while the 5-fluoro substituent modulates electronic distribution and enhances membrane permeability through reduced basicity [3] [6]. Such targeted fluorination aligns with industry trends, where >50% of recent FDA-approved small-molecule drugs contain fluorine, predominantly in oncology (51.5%), antivirals (11.8%), and CNS disorders (11.8%) [3] [6]. Unlike simpler fluorophenols (e.g., 2-(trifluoromethyl)phenol, a commercial building block [5]), this compound’s ortho-amino phenol core enables metal coordination or hydrogen bonding, positioning it as a potential pharmacophore or synthetic intermediate for kinase inhibitors or anti-infectives. Despite this promise, empirical data on its biological behavior remain absent, creating a critical niche for investigation.
Table 1: Key Structural Analogs of 2-Amino-5-fluoro-4-(trifluoromethyl)phenol
Compound | CAS No. | Molecular Formula | Key Modifications | Research Context |
---|---|---|---|---|
2-Amino-5-(trifluoromethyl)phenol | 454-82-0 | C₇H₆F₃NO | Lacks 5-fluoro | Synthetic intermediate [1] [7] |
2-Amino-4-(trifluoromethyl)phenol | 454-81-9 | C₇H₆F₃NO | Isomer variation (CF₃ at C4) | Toxicological screening [8] |
2-Amino-5-chloro-4-(trifluoromethyl)phenol | - | C₇H₅ClF₃NO | Chloro instead of fluoro at C5 | Uncharacterized analog [4] |
2-Amino-5-nitro-4-(trifluoromethyl)phenol | 56987-02-1 | C₇H₅F₃N₂O₃ | Nitro group at C5 (flutamide metabolite) | UGT enzyme substrate [2] [10] |
The synthetic lineage of 2-amino-5-fluoro-4-(trifluoromethyl)phenol traces to three evolutionary pathways: (1) Early fluorinated phenols (e.g., fludrocortisone, 1954), which demonstrated fluorine’s ability to amplify bioactivity [3]; (2) Trifluoromethylated anilines like 2-(trifluoromethyl)aniline, commercialized as enzyme inhibitor precursors [5]; and (3) Complex fluorophenols such as the flutamide metabolite 2-amino-5-nitro-4-(trifluoromethyl)phenol (FLU-3), whose UGT-dependent glucuronidation was mechanistically resolved in 2002 [2] [10]. Despite these advances, 2-amino-5-fluoro-4-(trifluoromethyl)phenol itself lacks documented synthesis or characterization prior to the early 2020s—a gap attributable to challenges in regioselective difluorination. Nucleophilic halogen exchange (Halex reaction) on pentachlorophenol derivatives risks over-fluorination, while transition-metal-catalyzed methods (e.g., Cu-mediated trifluoromethylation) struggle with amino-phenol compatibility [3] [6]. Consequently, this molecule exists primarily in silico or as an unisolated intermediate, with no peer-reviewed protocols for its preparation. Its emergence in contemporary literature reflects growing expertise in multi-step fluorination, such as deoxyfluorination of ketones followed by directed ortho-metalation.
Four pivotal questions define this compound’s research gap:
Table 2: Therapeutic Categories of Fluorinated Pharmaceuticals (2015–2022) [3] [6]
Therapeutic Category | Percentage (%) | Representative Agents | Relevance to Target Compound |
---|---|---|---|
Oncology | 51.5% | Encorafenib, Pemigatinib | Kinase inhibition potential |
Central Nervous System | 11.8% | Siponimod | Phenol-containing fluorinated scaffolds |
Antiviral | 11.8% | Paxlovid® components | Bioisosteric -CF₃ groups |
Antimicrobial | 8.8% | Lefamulin, Isoxazolyl penicillins | Phenol-driven target binding |
Autoimmune/Inflammatory | 4.4% | Tofacitinib derivatives | JAK/STAT modulation |
This review establishes three concrete objectives to resolve the compound’s ambiguities:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: